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Compound of Interest

Compound Name: 1,4-Dimethylpyrazole

Cat. No.: B091193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Dimethylpyrazole (CAS No. 1072-68-0), a heterocyclic compound with increasing interest in
pharmaceutical and agricultural research. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a
foundational dataset for its identification, characterization, and application in further research
and development.

Core Spectroscopic Data

The empirical formula for 1,4-Dimethylpyrazole is CsHsN2z, with a molecular weight of 96.13
g/mol . Its structure consists of a pyrazole ring substituted with two methyl groups at positions 1
and 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-
Dimethylpyrazole. The proton (*H) and carbon-13 (3C) NMR data provide detailed information
about the chemical environment of each atom.

H NMR Spectroscopic Data
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Chemical Shift (8)

Signal Multiplicity Assignment
PpmM

1 7.23 S H-3, H-5

2 3.73 S N-CHs

3 2.03 S C-CHs
13C NMR Spectroscopic Data

Signal Chemical Shift (6) ppm Assignment

1 137.2 C-3,C-5

2 115.7 C-14

3 38.8 N-CHs

4 9.9 C-CHs

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The key absorption bands for 1,4-Dimethylpyrazole are

summarized below.

IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

2920 Strong C-H stretch (methyl)

1530 Medium C=N stretch (pyrazole ring)
1450 Medium C-H bend (methyl)

1380 Medium C-H bend (methyl)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI)
mass spectrum of 1,4-Dimethylpyrazole is characterized by the following major fragments.

Mass Spectrometry Data

miz Relative Intensity (%) Assighment

96 100 [M]* (Molecular lon)
95 80 [M-H]*

81 30 [M-CHs]*

54 45 [C3HaN]*

42 55 [C2HaN]*

Experimental Protocols

The following sections outline the general methodologies used to acquire the spectroscopic
data presented above.

NMR Spectroscopy Protocol

A sample of 1,4-Dimethylpyrazole is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of tetramethylsilane
(TMS) as an internal standard. The *H and 3C NMR spectra are recorded on a high-resolution
NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For *H
NMR, standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient
number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
For 13C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a spectral
width of 0-200 ppm.

IR Spectroscopy Protocol

The infrared spectrum of 1,4-Dimethylpyrazole, which is a liquid at room temperature, is
typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the
neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be
analyzed in a liquid cell. The spectrum is recorded over the mid-infrared range, typically from
4000 to 400 cm~1,

Mass Spectrometry Protocol

The mass spectrum is obtained using a mass spectrometer, commonly coupled with a gas
chromatograph (GC-MS) for sample introduction. For electron ionization (El), the vaporized
sample is bombarded with a beam of electrons (typically 70 eV), causing ionization and
fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and
detected. The mass spectrum is a plot of the relative abundance of these ions as a function of
their m/z value.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.

NMR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Processing Spectral Analysis

(Dissolve in Deuterated Solvent) (NMR Spectrometer) (Fourier Transform, Phasing, Baseline Correction) (Peak Integration, Chemical Shift Assignment)

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow.

IR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Processing Spectral Analysis
(Neat Liquid Film or Solution) (FTIR Spectrometer) (Background Subtraction) (Peak Identification and Assignment)

Click to download full resolution via product page
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IR Spectroscopy Experimental Workflow.

Mass Spectrometry Workflow

Sample Introduction lonization - Mass Analysis .y q - 9
(e.g., GC or Direct Infusion) (Electron lonization - EI) ™| (separation by m/z) gg| DEEEED gg| [VESS SN CETSEIER

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow.

This guide serves as a centralized resource for the fundamental spectroscopic data of 1,4-
Dimethylpyrazole. The provided data and protocols are intended to support researchers in
their efforts to identify, quantify, and utilize this compound in various scientific applications.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dimethylpyrazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091193#spectroscopic-data-of-1-4-dimethylpyrazole-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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